ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Description
Historical Context and Development
The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in the late nineteenth century, establishing the foundation for understanding compounds like ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Knorr first coined the term "pyrazole" in 1883, marking a watershed moment in heterocyclic chemistry that would influence synthetic methodology for generations. His groundbreaking research during this period led to the discovery of antipyrine, the first synthetic drug and one of the most widely used medications until its replacement by aspirin in the early twentieth century. The significance of Knorr's contributions extended beyond individual compound discovery, as his work established fundamental principles for the synthesis and understanding of pyrazole derivatives that continue to guide modern research.
The evolution of pyrazole chemistry gained momentum through Knorr's systematic investigations at various German universities, including his time at the University of Erlangen where he received his habilitation in 1885 with a thesis focusing on the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives. This work provided crucial insights into the synthetic pathways that would later be applied to compounds such as this compound. The classical method developed by Hans von Pechmann in 1898, involving the synthesis of pyrazole from acetylene and diazomethane, further expanded the synthetic toolkit available for pyrazole construction. These early developments established the theoretical and practical framework that modern chemists continue to build upon when working with pyrazole derivatives.
The transition from nineteenth-century discovery to contemporary application represents a continuous thread of scientific development, with each generation of researchers contributing to the expanding knowledge base surrounding pyrazole chemistry. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole, demonstrating that these compounds exist beyond the laboratory setting. This discovery expanded the scope of pyrazole research to include natural product chemistry and biologically relevant applications, setting the stage for the development of pharmaceutically important compounds that incorporate the pyrazole scaffold.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from the fundamental importance of pyrazoles as versatile molecular scaffolds that combine structural diversity with functional utility. Pyrazoles belong to the broader class of azoles, which are five-membered aromatic heterocyclic compounds containing at least one nitrogen atom, and they occupy a unique position due to their distinctive arrangement of two adjacent nitrogen atoms. This structural feature imparts special chemical properties that distinguish pyrazoles from other heterocycles, making them valuable building blocks for complex molecular architectures and pharmaceutically active compounds.
The heterocyclic nature of pyrazoles contributes to their significance through several key chemical properties that enhance their utility in synthetic chemistry. The presence of two nitrogen atoms in adjacent positions creates both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen functionalities within the same molecule, resulting in amphoteric behavior that can be modulated through strategic substitution patterns. This dual character allows pyrazole derivatives like this compound to participate in a wide range of chemical transformations, including nucleophilic and electrophilic reactions, making them exceptionally versatile synthetic intermediates. The electron-rich nature of the pyrazole ring also contributes to its aromatic stability while maintaining sufficient reactivity for selective functionalization.
The biological relevance of pyrazole-containing compounds has elevated their status within medicinal chemistry, where they serve as privileged scaffolds for drug development. The pyrazole moiety exhibits a broad spectrum of pharmaceutical applications, including anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, and analgesic activities. This diverse biological activity profile reflects the ability of pyrazole rings to interact effectively with various biological targets through multiple binding modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The structural similarity of pyrazoles to naturally occurring purines and pyrimidines further enhances their biological relevance, as they can function as bioisosteres in medicinal chemistry applications.
| Property | Value | Significance |
|---|---|---|
| Ring System | Five-membered heterocycle | Optimal size for biological activity |
| Nitrogen Atoms | Two adjacent positions | Dual reactivity patterns |
| Aromaticity | Aromatic character | Chemical stability |
| Basicity | Moderate (pKb 11.5) | Suitable for biological pH |
| Planarity | Planar structure | Enhanced binding interactions |
Overview of Pyrazole Chemistry and Nomenclature
The systematic nomenclature of pyrazole compounds follows established conventions that reflect both historical development and modern chemical understanding, with this compound exemplifying the complexity that can arise from multiple functional group substitutions on the basic pyrazole framework. The fundamental pyrazole structure consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms, designated as a 1,2-diazole in systematic nomenclature. The numbering system for pyrazole rings begins with the nitrogen atom that is not part of a double bond, proceeding toward the adjacent nitrogen atom, which establishes the positional relationships that define substitution patterns.
The Hantzsch-Widman nomenclature system provides the systematic foundation for naming pyrazole derivatives, where the prefix "pyrazole" indicates the specific heterocyclic framework and additional descriptors specify the degree of saturation and substitution patterns. For five-membered rings containing nitrogen atoms, the suffix "-ole" indicates an unsaturated ring system, while the presence of multiple nitrogen atoms is designated by appropriate prefixes such as "diaza-" for two nitrogen atoms. In the case of this compound, the systematic name incorporates positional indicators (1, 3, 5) that specify the exact locations of the methyl, carboxylate, and amino substituents respectively.
The chemical behavior of pyrazole derivatives reflects the electronic properties imparted by the heterocyclic framework, with the nitrogen atoms contributing both electron-donating and electron-withdrawing characteristics depending on their protonation state and substitution pattern. The pyrazole ring exhibits weak basic character with a pKa of 2.49 for the conjugate acid, indicating that the ring can accept protons under appropriate conditions. The planar structure of pyrazole, confirmed through X-ray crystallography studies showing carbon-nitrogen bond distances of approximately 1.33 Ångströms, contributes to its aromatic stability and ability to participate in π-electron interactions. This planar geometry is crucial for the biological activity of pyrazole derivatives, as it facilitates optimal binding interactions with protein targets and other biological macromolecules.
The synthesis of pyrazole derivatives typically involves cyclization reactions that form the characteristic five-membered ring from acyclic precursors, with this compound being accessible through multiple synthetic approaches. Common synthetic strategies include the condensation of hydrazine derivatives with carbonyl compounds, cyclization of α,β-unsaturated carbonyl compounds with hydrazines, and ring-forming reactions involving appropriately substituted precursors. The specific substitution pattern in this compound requires careful selection of starting materials and reaction conditions to achieve regioselective formation of the desired isomer while avoiding competing side reactions.
| Nomenclature Aspect | Description | Example Application |
|---|---|---|
| Ring System | 1H-pyrazole | Base heterocyclic framework |
| Position Numbers | 1, 3, 5 | Substitution site designation |
| Functional Groups | amino, methyl, carboxylate | Chemical functionality |
| Systematic Name | Complete chemical designation | Full structural identification |
| Molecular Formula | C₇H₁₁N₃O₂ | Elemental composition |
Properties
IUPAC Name |
ethyl 5-amino-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQSZBRYRHIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564951 | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-80-0 | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are commonly used in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate exhibits notable antimicrobial properties. A study showed that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Anticancer Properties
this compound has been explored for its anticancer potential. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
Agrochemical Applications
Pesticide Development
This compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. The synthesis process is efficient and environmentally friendly, which enhances its appeal for industrial applications . The compound's derivatives have shown effectiveness against pests, contributing to its use in agricultural formulations.
Herbicide Activity
Research indicates that this compound can be modified to develop herbicides that target specific weed species without affecting crop plants. This specificity is crucial for sustainable agriculture and pest management strategies .
Synthesis and Industrial Applications
Synthesis Techniques
The synthesis of this compound involves straightforward chemical processes that yield high purity products suitable for industrial use. A notable method includes the use of methyl hydrazine and ethoxy methylene ethyl cyanoacetate, resulting in a high yield with minimal environmental impact .
Data Tables
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Pesticide Efficacy | Effective against pests |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, showed a significant reduction in bacterial growth rates compared to control groups. The results suggest its potential as a scaffold for developing new antimicrobial agents .
Case Study 2: Herbicide Development
In an agricultural study, formulations containing modified versions of this compound demonstrated effective weed control while preserving crop health. This highlights the compound's utility in creating selective herbicides .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
Key structural analogs and their similarity scores (based on and additional sources):
Key Observations :
- Methyl vs. Ethyl Ester : The methyl ester analog (CAS 92406-53-6) shows a high similarity (0.91) but differs in ester alkyl chain length, impacting lipophilicity and metabolic stability.
- Positional Isomerism: Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate () shifts the ester to position 4 and adds a methyl group at position 3, altering steric hindrance and reactivity.
Physicochemical Properties
- Solubility : The ethyl ester (C7H11N3O2) exhibits moderate polarity, while the methyl ester (C6H9N3O2) is slightly more polar due to the shorter alkyl chain. Sulfur-containing analogs (e.g., CAS 151290-84-5) may show reduced aqueous solubility due to increased hydrophobicity .
- Stability: The amino group at position 5 in the reference compound is prone to oxidation, whereas methoxy-substituted analogs (CAS 139297-50-0) are more stable under oxidative conditions .
Biological Activity
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (EMPC) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
EMPC has the molecular formula and a molecular weight of 172.19 g/mol. Its structure features a five-membered pyrazole ring with an amino group and an ethyl ester functional group, which contribute to its chemical reactivity and biological properties.
The biological activity of EMPC is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : EMPC interacts with enzymes such as aminotransferases and carboxylesterases, which are crucial for metabolic processes. These interactions can lead to the inhibition of specific pathways involved in disease processes, particularly in inflammatory responses.
- Receptor Binding : The amino group in EMPC can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity. The pyrazole ring facilitates π-π interactions with aromatic residues in proteins, modulating their function.
Pharmacological Activities
EMPC exhibits a range of biological activities:
1. Anti-inflammatory Activity
Research indicates that EMPC possesses significant anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation markers in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, EMPC demonstrated a dose-dependent reduction in edema in carrageenan-induced paw edema models .
2. Analgesic Effects
EMPC has been evaluated for its analgesic properties. Studies reveal that it effectively alleviates pain in various models, including acetic acid-induced writhing tests in mice. The analgesic effect was noted to be significant at doses around 25 mg/kg .
3. Anticancer Potential
Emerging studies suggest that EMPC may exhibit anticancer properties. Preliminary investigations indicate that it can inhibit tumor cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its potential use as an anticancer agent .
Comparative Biological Activity
To better understand the biological activity of EMPC, here is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H12N4O2 | Different position of the carboxylate group |
| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | C7H12N4O2 | Variation in amino group position |
| 4-Aminoantipyrine | C11H12N4O | Known for its strong analgesic properties |
Study 1: Analgesic and Anti-inflammatory Effects
A study conducted by Thore et al. synthesized various pyrazole derivatives, including EMPC, which were screened for analgesic and anti-inflammatory activities. The results indicated that EMPC exhibited significant effects comparable to traditional NSAIDs while showing lower ulcerogenic potential .
Study 2: Anticancer Mechanism
In a recent investigation published in MDPI, researchers explored the anticancer effects of EMPC derivatives on various cancer cell lines. The study highlighted that derivatives of EMPC inhibited cell growth through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, and what are their key reaction conditions?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation reactions. For example, (E)-ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide under reflux conditions in ethanol to yield the pyrazole core. Subsequent functionalization (e.g., amination) introduces the 5-amino group . Alternative routes involve alkylation of pre-formed pyrazole intermediates using methyl iodide in basic media (e.g., K₂CO₃/DMF) . Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 65–75 | |
| Alkylation | K₂CO₃, DMF, methyl iodide, RT | 80–85 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : 1H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 13.38 (s, 1H, NH), 6.62–6.73 (m, pyrazole-H), and 4.18–4.21 (m, ethyl-OCH₂) . X-ray crystallography (using SHELX programs) confirms the planar pyrazole ring and hydrogen-bonding networks, with refinement parameters (R1 < 0.05) ensuring structural accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Tightly sealed containers at 0–8°C to prevent degradation .
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of exposure, flush eyes/skin with water for ≥15 minutes .
- Disposal : Incinerate via licensed facilities to avoid environmental release .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility screening (e.g., in DMSO, ethanol, chloroform) shows moderate polarity: Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Ethanol | ~30 | |
| Water | <1 |
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Use a factorial design to test variables:
- Factors : Reaction time (6–18 h), temperature (60–100°C), molar ratio (1:1–1:2.5 hydrazide:ester).
- Response Surface Modeling : Identifies optimal conditions (e.g., 12 h, 80°C, 1:2 ratio) to maximize yield (>85%) while minimizing byproducts .
Q. How to resolve contradictions between NMR and X-ray data in structural analysis?
- Methodological Answer :
- NMR vs. X-ray : Discrepancies in tautomeric forms (e.g., amino vs. imino) arise due to solution vs. solid-state behavior. Use VT-NMR (variable temperature) to detect dynamic equilibria in solution .
- SHELX Refinement : Validate crystallographic data with high-resolution structures (e.g., Rint < 0.05) to confirm bond lengths/angles .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic (amino group) and electrophilic (ester carbonyl) sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the 5-amino group .
Q. How can structural modifications enhance the bioactivity of this pyrazole derivative?
- Methodological Answer :
- Core Modifications : Replace the ethyl ester with a methyl group (via hydrolysis) to improve solubility . Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to enhance binding affinity .
- SAR Studies : Test analogs (e.g., 5-nitro or 5-cyano derivatives) for anti-inflammatory activity in RAW264.7 macrophage models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
